molecular formula C14H10N2O3 B13677385 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13677385
M. Wt: 254.24 g/mol
InChI Key: FPTQNPRGEPIBIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole and quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid is unique due to its dual isoxazole and quinoline structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-3-quinolin-4-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-6-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,17,18)

InChI Key

FPTQNPRGEPIBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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